

# Application Notes and Protocols for Studying ODR1 in Seed Germination Assays

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## Compound of Interest

Compound Name: *OdR1*

Cat. No.: *B1577235*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**ODR1** (ORIGIN OF DORMANCY 1) has been identified as a key regulator of seed dormancy and germination in *Arabidopsis thaliana*. It functions as a transcriptional co-repressor that plays a crucial role in the biosynthesis of proanthocyanidins (PAs), which are metabolites known to enhance dormancy and inhibit germination. **ODR1** interacts with TRANSPARENT TESTA GLABRA 1 (TTG1) and modulates the activity of the MYB-bHLH-WD40 (MBW) complex, which in turn regulates the expression of genes involved in PA biosynthesis. Understanding the role of **ODR1** is critical for developing strategies to modulate seed germination for agricultural and pharmaceutical purposes.

This document provides detailed experimental protocols and data presentation guidelines for studying the function of **ODR1** in seed germination assays.

## Data Presentation

Quantitative analysis of **ODR1** function in seed germination typically involves comparing wild-type (WT) plants with **odr1** mutants and complemented lines. Key parameters to measure include germination rate, germination speed, and proanthocyanidin content.

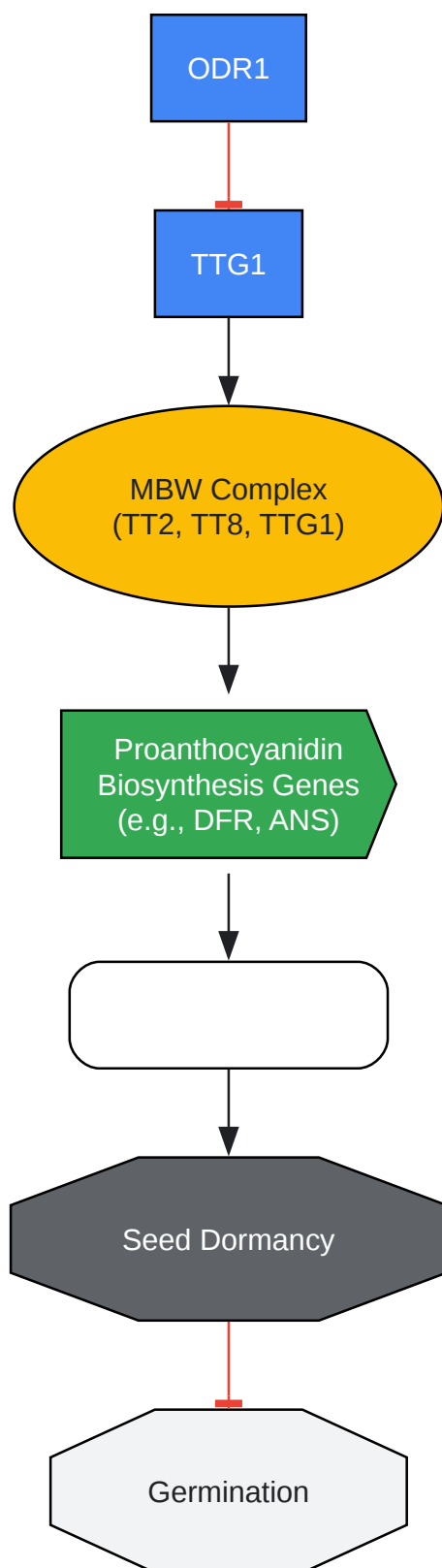
Table 1: Germination Phenotypes of **odr1** Mutants

Genotype	Germination Rate (%) at 72h	Mean Germination Time (h)	Proanthocyanidin Content (A595/g FW)	Seed Coat Color
Wild-Type (Col-0)	85 ± 5	60 ± 4	1.2 ± 0.1	Dark Brown
odr1-1	98 ± 2	42 ± 3	0.6 ± 0.05	Pale Brown
odr1-2	97 ± 3	44 ± 3	0.5 ± 0.07	Pale Brown
ODR1-complemented	87 ± 4	58 ± 5	1.1 ± 0.1	Dark Brown

Data are presented as mean ± standard deviation from at least three biological replicates.

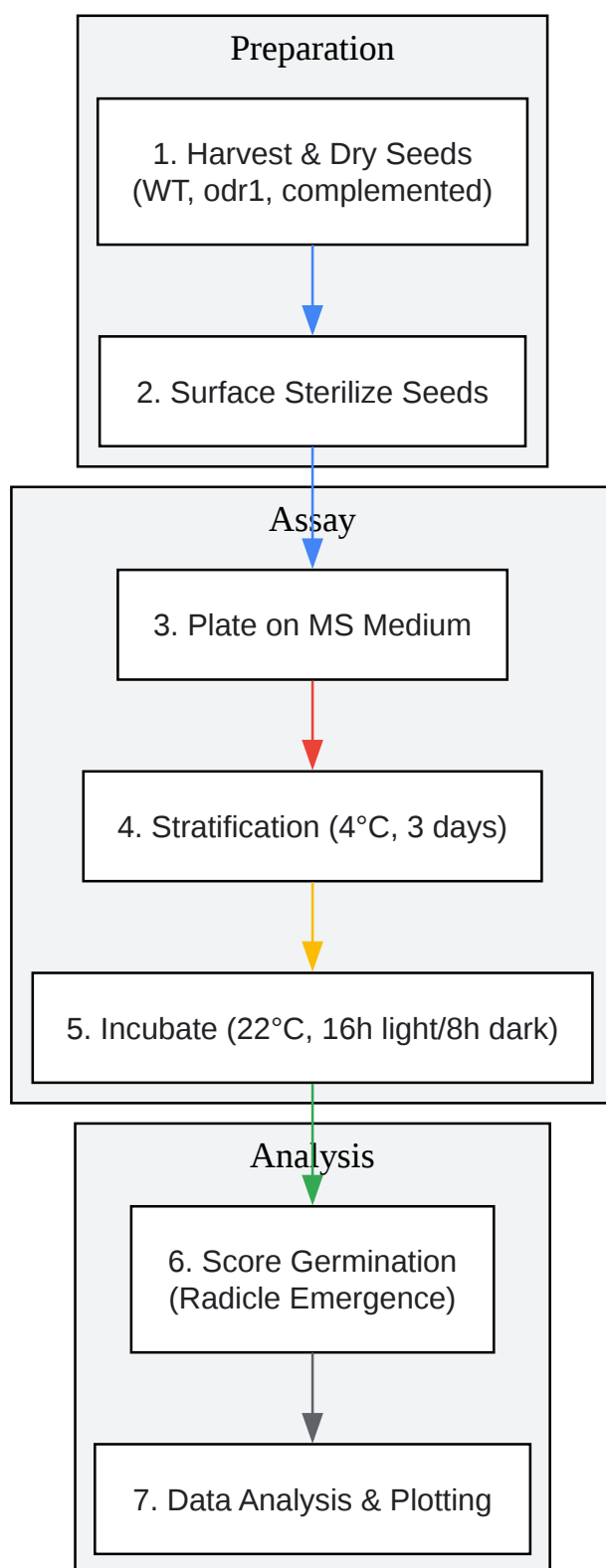
## Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).



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Caption: **ODR1** Signaling Pathway in Seed Dormancy.



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Caption: Experimental Workflow for Seed Germination Assay.

## Experimental Protocols

### Protocol 1: Arabidopsis Seed Sterilization

This protocol describes a standardized method for the surface sterilization of *Arabidopsis thaliana* seeds to prevent microbial contamination during in vitro germination assays.<sup>[1]</sup>

#### Materials:

- Arabidopsis seeds (wild-type, **odr1** mutants, complemented lines)
- 1.5 mL microcentrifuge tubes
- 70% (v/v) ethanol
- 50% (v/v) commercial bleach solution (e.g., Clorox, containing ~2.6% sodium hypochlorite) with 0.05% (v/v) Tween-20
- Sterile distilled water
- Pipettes and sterile tips
- Tube rotator or shaker

#### Procedure:

- Aliquot approximately 50-100 seeds into a 1.5 mL microcentrifuge tube.
- Add 1 mL of 70% ethanol to the tube and vortex briefly. Let it sit for 1 minute.
- Carefully remove the ethanol using a pipette.
- Add 1 mL of the 50% bleach solution containing Tween-20.
- Place the tube on a rotator and incubate with gentle agitation for 10 minutes.<sup>[1]</sup>
- Allow the seeds to settle, then carefully aspirate the bleach solution.

- Wash the seeds by adding 1 mL of sterile distilled water, inverting the tube several times, allowing the seeds to settle, and then removing the water. Repeat this washing step five more times for a total of six washes to ensure complete removal of the bleach.[\[1\]](#)
- After the final wash, resuspend the seeds in a small volume of sterile distilled water or 0.1% (w/v) sterile agar solution for plating.

## Protocol 2: Seed Germination Assay

This protocol details the procedure for conducting a seed germination assay to assess the role of **ODR1**.

Materials:

- Sterilized Arabidopsis seeds (from Protocol 1)
- Petri dishes (90 mm)
- Murashige and Skoog (MS) medium including vitamins, supplemented with 0.8% (w/v) agar, pH 5.7
- Sterile filter paper (optional, for plating)
- Growth chamber or incubator with controlled light and temperature
- Stereomicroscope for scoring germination

Procedure:

- Prepare MS agar plates in a sterile laminar flow hood.
- Using a wide-bore pipette tip, carefully plate the sterilized seeds onto the surface of the MS agar plates. Aim for 50-100 seeds per plate, evenly spaced.
- Seal the Petri dishes with breathable tape (e.g., Micropore tape).
- To synchronize germination, stratify the seeds by placing the plates in the dark at 4°C for 3 days.[\[2\]](#)

- After stratification, transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.
- Monitor the seeds daily and score for germination. Germination is typically defined as the emergence of the radicle through the seed coat.[3]
- Record the number of germinated seeds at regular intervals (e.g., every 12 or 24 hours) for up to 7 days.
- Calculate the germination rate as a percentage of the total number of seeds plated.

## Protocol 3: Proanthocyanidin Content Measurement

This protocol provides a method for quantifying the proanthocyanidin content in mature seeds, which is a key downstream effect of **ODR1** function.[4][5]

### Materials:

- Mature, dry seeds from wild-type, **odr1** mutants, and complemented lines
- Extraction buffer: 70% (v/v) acetone with 0.5% (w/v) polyvinylpyrrolidone (PVPP)
- DMACA reagent: 0.2% (w/v) p-dimethylaminocinnamaldehyde in a 1:1 mixture of methanol and 6 M HCl
- Spectrophotometer
- Microcentrifuge and tubes

### Procedure:

- Weigh approximately 20 mg of dry seeds and grind them to a fine powder in liquid nitrogen.
- Add 1 mL of extraction buffer to the powdered tissue, vortex thoroughly, and sonicate for 10 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.

- For the assay, mix 10  $\mu$ L of the supernatant with 190  $\mu$ L of the DMACA reagent in a 96-well plate.
- Incubate at room temperature for 15 minutes.
- Measure the absorbance at 640 nm using a spectrophotometer.
- Create a standard curve using procyanidin B2 or catechin to quantify the PA content. Express the results as absorbance units per gram of fresh weight or as equivalents of the standard.

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